molecular formula C22H21D5N2O4S.HCl B1165062 Diltiazem-d5 HCl

Diltiazem-d5 HCl

Cat. No. B1165062
M. Wt: 456.01
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CAS Number: 33286-22-5 (unlabeled)

Scientific Research Applications

Mucoadhesive Buccal Film Optimization

A study by Winarti, Laksono, and Kumala Sari (2021) investigated the optimization of Hydroxy Propyl Methyl Cellulose (HPMC) and Carbomer in Diltiazem Hydrochloride (HCl) mucoadhesive buccal film. This approach aimed to improve the bioavailability of Diltiazem HCl, a calcium channel blocker with low bioavailability due to high first-pass metabolism and a short half-life. The research emphasized the importance of contact time with the mucosa and found that the optimized buccal film could enhance Diltiazem HCl's therapeutic effect (Winarti, Laksono, & Kumala Sari, 2021).

Ionic Crystals for Controlled Drug Release

Diniz et al. (2021) explored the development of less soluble and slower dissolving salt/cocrystal forms of Diltiazem with dicarboxylic acids. The study aimed to understand how engineered multicomponent ionic crystals can improve the biopharmaceutical attributes of Diltiazem, a drug known for its short elimination half-life and high solubility. This research contributes to the development of novel modified-release pharmaceutical formulations (Diniz et al., 2021).

Interpenetrating Polymer Network Microcapsules

Kulkarni et al. (2011) examined the entrapment of Diltiazem HCl in interpenetrating polymer network (IPN) microcapsules of gellan gum and egg albumin. This study focused on creating a controlled release application for Diltiazem, addressing the rapid dissolution issue associated with pure drug forms. The IPN microcapsules showed a slower drug release, extending the release period significantly (Kulkarni et al., 2011).

Transdermal Delivery Systems

Parhi and Suresh (2016) developed a Diltiazem HCl matrix film for transdermal delivery, focusing on in-vitro, ex-vivo, and in-vivo methods. The research highlighted the absence of interaction between Diltiazem HCl and selected polymers, ensuring the stability and effectiveness of the transdermal delivery system. This method presents an alternative dosage form for hypertension treatment (Parhi & Suresh, 2016).

Prolonged Release Matrix Tablets

Boyapally, Nukala, and Douroumis (2009) focused on developing controlled release Diltiazem HCl tablets using a coated matrix tablet formulation. The study emphasized the importance of hydrophilic and hydrophobic polymers in controlling drug release rates, offering a prolonged release mechanism for the drug (Boyapally, Nukala, & Douroumis, 2009).

properties

Product Name

Diltiazem-d5 HCl

Molecular Formula

C22H21D5N2O4S.HCl

Molecular Weight

456.01

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.